Belfosdil
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Overview
Description
Preparation Methods
BELFOSDIL can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-phenoxyethyl)-1,3-propanediol with dibutyl phosphite under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
BELFOSDIL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BELFOSDIL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on calcium ion channels in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
BELFOSDIL exerts its effects by inhibiting calcium channels in cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to relaxation of the muscles and a subsequent decrease in blood pressure . The molecular targets of this compound include the L-type calcium channels, which are crucial for muscle contraction and regulation of blood pressure .
Comparison with Similar Compounds
BELFOSDIL is unique compared to other calcium channel blockers due to its specific chemical structure and mechanism of action. Similar compounds include:
Amlodipine: Another calcium channel blocker used to treat hypertension.
Nifedipine: A calcium channel blocker with a different chemical structure but similar therapeutic effects.
Verapamil: A calcium channel blocker that also affects heart rate and rhythm.
This compound’s uniqueness lies in its specific molecular interactions and the pathways it affects, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
103486-79-9 |
---|---|
Molecular Formula |
C27H50O7P2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene |
InChI |
InChI=1S/C27H50O7P2/c1-5-9-19-31-35(28,32-20-10-6-2)24-26(18-23-30-27-16-14-13-15-17-27)25-36(29,33-21-11-7-3)34-22-12-8-4/h13-17,26H,5-12,18-25H2,1-4H3 |
InChI Key |
QTBMDDQRDDABNC-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC |
Canonical SMILES |
CCCCOP(=O)(CC(CCOC1=CC=CC=C1)CP(=O)(OCCCC)OCCCC)OCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
elfosdil SR 7037 SR-7037 tert-butyl-2-(2-phenoxyethyl)-1,3-propylidene diphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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